

Application Notes & Protocols: Detecting Protein Persulfidation with Sulfane Sulfur Probe 4

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Compound of Interest

Compound Name: Sulfane Sulfur Probe 4

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Introduction

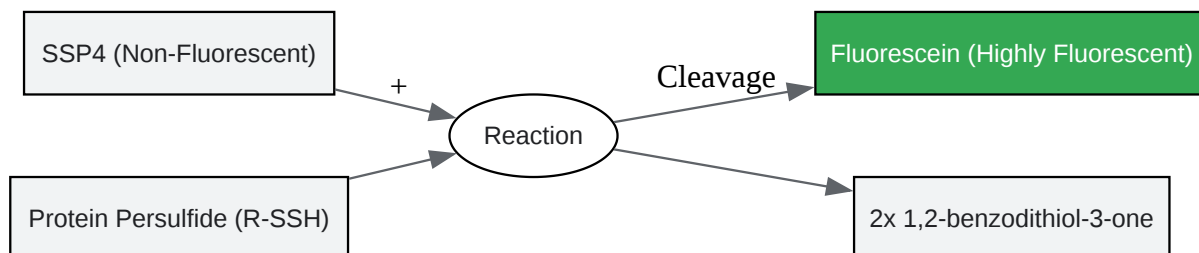
Protein persulfidation, the oxidative post-translational modification of cysteine residues to form persulfides (-SSH), is a critical mechanism in redox signaling.^{[1][2][3]} This modification is a key mediator of the biological effects of hydrogen sulfide (H₂S) and related reactive sulfur species (RSS).^{[1][2][4]} Persulfidation regulates the function of numerous proteins involved in processes such as vasorelaxation, inflammation, and cellular bioenergetics.^{[2][4][5]}

Sulfane Sulfur Probe 4 (SSP4) is a highly selective and sensitive fluorescent probe designed for the detection of sulfane sulfurs, including protein persulfides.^{[4][6][7]} SSP4 is essentially non-fluorescent until it reacts with a sulfane sulfur moiety, at which point it releases the highly fluorescent molecule fluorescein, providing a robust "turn-on" signal.^{[6][8][9]} Its high selectivity for sulfane sulfurs over other biological thiols, such as cysteine and glutathione, makes it an invaluable tool for studying protein persulfidation in a variety of biological contexts.^{[4][10]} These notes provide detailed protocols for the application of SSP4 in both in vitro and cellular assays.

Mechanism of Action

SSP4 is designed to exploit the unique reactivity of sulfane sulfurs.^[11] The probe consists of a fluorescein core masked by two thiosalicyl ester groups. In the presence of a nucleophilic

sulfane sulfur, such as a protein persulfide (R-SSH), a rapid reaction occurs. This reaction cleaves the esters, releasing the fluorescein fluorophore and generating two molecules of 1,2-benzodithiol-3-one.[8][9] The uncaged fluorescein exhibits strong fluorescence with excitation and emission maxima around 482-494 nm and 515 nm, respectively.[7][8][10]



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Caption: Reaction mechanism of SSP4 with a protein persulfide.

Data Presentation: Quantitative Parameters

The following tables summarize typical experimental conditions and observations when using SSP4.

Table 1: SSP4 Spectroscopic and General Properties

Parameter	Value	Reference(s)
Chemical Name	3',6'-Di(O-thiosalicyl)fluorescein	[6]
CAS Number	1810731-98-6	[6]
Excitation Max.	482 - 494 nm	[7][8][10]
Emission Max.	515 nm	[7][8][10]
Solvent for Stock	Dimethyl sulfoxide (DMSO)	[7][12]

| Storage | -20°C, protected from light |[10][12] |

Table 2: Typical Concentrations for In Vitro and Cellular Assays

Application	SSP4 Concentration	Substrate Concentration	Incubation Time	Reference(s)
In Vitro Protein Assay	5 μ M	5 - 50 μ M Protein	20 - 30 min	[4] [13]
Live Cell Imaging	1.5 - 20 μ M	N/A	15 - 20 min	[4] [9] [12]

| Flow Cytometry | 1.5 - 10 μ M | N/A | 15 min | [\[9\]](#) |

Table 3: Example of Fluorescence Enhancement with Model Proteins

Protein (Form)	SSP4 Conc.	Protein Conc.	Fold Fluorescence Increase (vs. Reduced)	Reference(s)
Bovine Serum Albumin (Persulfidated)	5 μ M	30 μ M	~10-fold	[13]
GAPDH (Persulfidated)	5 μ M	30 μ M	Significantly higher signal	[4] [13]

| Papain (Persulfidated) | 5 μ M | 5 - 50 μ M | Significantly higher signal | [\[4\]](#)[\[13\]](#) |

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical reagents.

Protocol 1: Detection of Persulfidation on Purified Proteins

This protocol is designed for detecting persulfidation on a purified protein sample in a microplate format.

Materials:

- SSP4 (1 mg)
- DMSO
- Purified protein of interest (and its persulfidated counterpart)
- Phosphate-Buffered Saline (PBS), 50 mM, pH 7.4
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

Procedure:

- Prepare 10 mM SSP4 Stock Solution: Add 165 μ L of high-quality DMSO to 1 mg of SSP4. [\[12\]](#)[\[14\]](#) Mix by pipetting until fully dissolved. Aliquot and store at -20°C , protected from light, for up to two months.[\[12\]](#)[\[14\]](#)
- Prepare Protein Samples: Prepare solutions of your control (reduced) and persulfidated protein in 50 mM PBS (pH 7.4) at desired concentrations (e.g., 5 μM to 50 μM).
- Prepare SSP4 Working Solution: Immediately before use, dilute the 10 mM SSP4 stock solution in 50 mM PBS (pH 7.4) to a final concentration of 10 μM (for a 2X working solution).
- Reaction Setup: In a 96-well plate, add 50 μL of each protein sample per well. Include "protein-free" wells with PBS only as a background control.
- Initiate Reaction: Add 50 μL of the 2X SSP4 working solution to each well to achieve a final SSP4 concentration of 5 μM .
- Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
- Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~ 485 nm and emission set to ~ 515 nm.
- Analysis: Subtract the background fluorescence (protein-free control) from all readings. Compare the fluorescence intensity of persulfidated protein samples to the reduced control samples.

Protocol 2: Detection of Cellular Persulfidation by Fluorescence Microscopy

This protocol provides a method for visualizing sulfane sulfur levels in adherent cells.

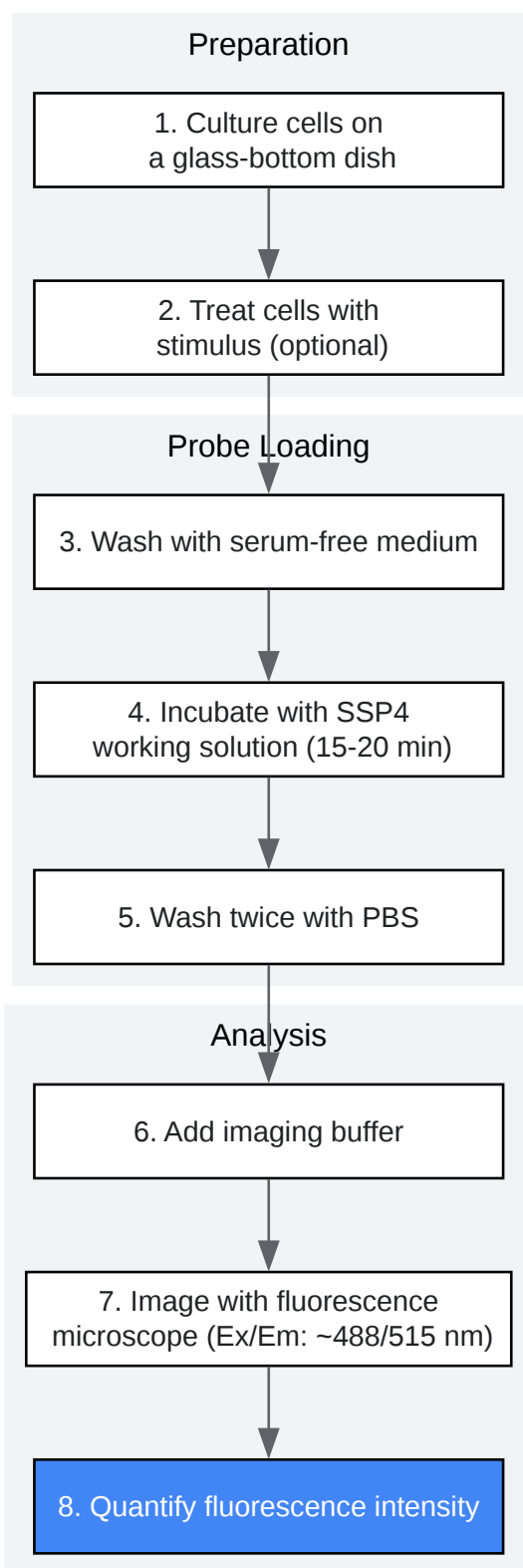
Materials:

- Adherent cells cultured on glass-bottom dishes or chamber slides
- SSP4 (10 mM stock in DMSO)
- Cetyltrimethylammonium bromide (CTAB)
- Serum-free cell culture medium (e.g., DMEM without Phenol Red)
- PBS
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

- Cell Preparation: Culture cells to a suitable confluency (e.g., 60-80%) on an appropriate imaging dish or slide.
- Prepare SSP4 Working Solution:
 - Prepare a 100 mM CTAB stock solution in ddH₂O.[\[12\]](#)[\[14\]](#)
 - Dilute the CTAB stock to 0.5 mM in serum-free medium.[\[12\]](#)[\[14\]](#)
 - Immediately before use, dilute the 10 mM SSP4 stock solution into the CTAB-containing medium to a final concentration of 5-20 μ M.[\[12\]](#)[\[15\]](#) The use of CTAB is recommended to facilitate the probe's entry into cells.[\[5\]](#)[\[12\]](#)[\[15\]](#)
- Cell Treatment (Optional): If investigating the effect of a drug or stimulus, treat the cells as required before probe loading.
- Probe Loading:

- Remove the culture medium from the cells and wash once with warm serum-free medium.
[\[12\]](#)
- Add the SSP4 working solution to the cells and incubate for 15-20 minutes at 37°C in a CO₂ incubator.[\[4\]](#)[\[12\]](#)[\[15\]](#)
- Washing: Discard the loading solution and wash the cells twice with warm PBS.[\[12\]](#)[\[15\]](#)
- Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Capture images using a filter set appropriate for fluorescein (Excitation ~488 nm, Emission ~515 nm).
- Analysis: Quantify the mean fluorescence intensity per cell using imaging software (e.g., ImageJ/Fiji).

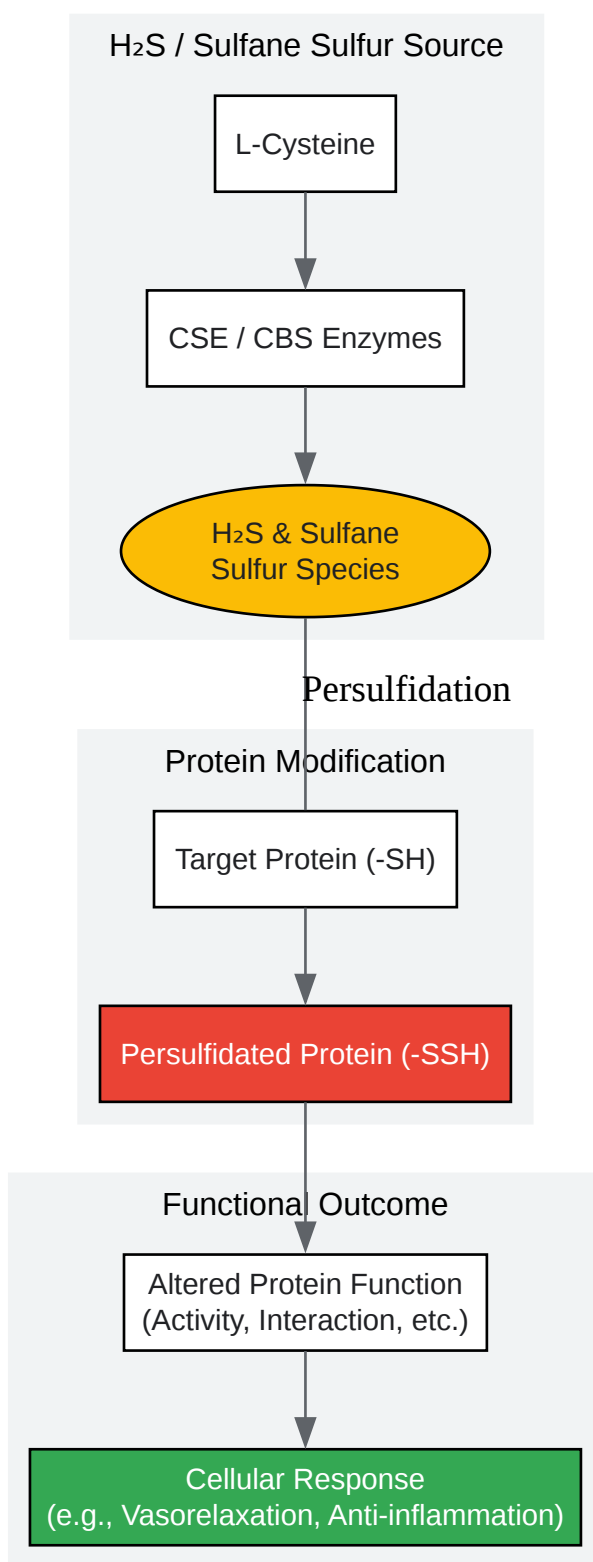


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Caption: General workflow for cellular imaging with SSP4.

Signaling Pathway Context: H₂S-Mediated Persulfidation

H₂S is endogenously produced by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).^{[3][16]} H₂S and its related sulfane sulfur species can directly modify reactive cysteine residues on target proteins, leading to persulfidation. This modification can alter protein structure and function, thereby modulating downstream signaling events. For example, persulfidation of signaling proteins like protein kinases or transcription factors can impact pathways related to cell survival, apoptosis, and inflammation.



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Caption: Simplified pathway of H₂S-mediated protein persulfidation.

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